molecular formula C8H10F5NO2 B2540024 3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate CAS No. 2225142-33-4

3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate

Cat. No.: B2540024
CAS No.: 2225142-33-4
M. Wt: 247.165
InChI Key: UGKIVZYAKQHKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H9F2NC2HF3O2 It is a derivative of azetidine, featuring a difluorocyclopropyl group and a trifluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate typically involves the reaction of azetidine with 2,2-difluorocyclopropyl derivatives under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizing agent . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further chemical reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of solvents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The difluorocyclopropyl group can form covalent bonds with active sites, while the trifluoroacetate moiety may enhance the compound’s stability and bioavailability. These interactions can modulate biological pathways, leading to various effects depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluorocyclopropyl)azetidine hydrochloride
  • 3-(2,2-Difluorocyclopropyl)azetidine acetate
  • 3-(2,2-Difluorocyclopropyl)azetidine phosphate

Uniqueness

Compared to similar compounds, 3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can enhance its chemical stability and reactivity. This makes it particularly useful in applications requiring robust and stable compounds .

Properties

IUPAC Name

3-(2,2-difluorocyclopropyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.C2HF3O2/c7-6(8)1-5(6)4-2-9-3-4;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKIVZYAKQHKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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